REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5]>C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[CH2:4][OH:5]
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Name
|
|
Quantity
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5.37 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C(=C1)F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature for 1 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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Then the mixture was cooled down to 0° C.
|
Type
|
CUSTOM
|
Details
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quenched with saturated Na2SO4 (100 mL)
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Type
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EXTRACTION
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Details
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extracted with Et2O (2×100 mL)
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Type
|
WASH
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Details
|
the combined organic layers were washed with brine (60 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary vacuum
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |